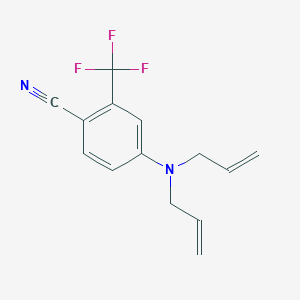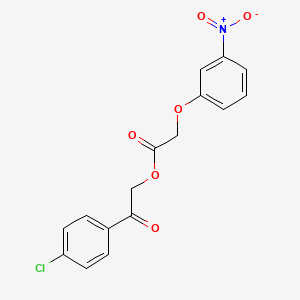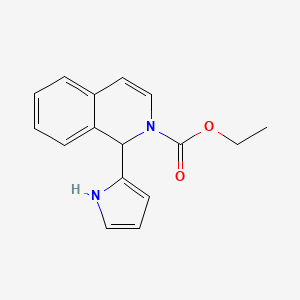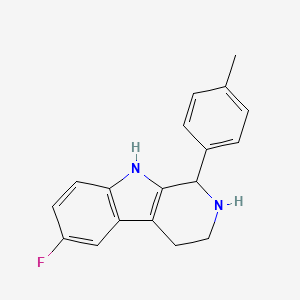![molecular formula C23H25FN2 B14227760 N'-benzhydryl-N-[2-(4-fluorophenyl)ethyl]ethane-1,2-diamine CAS No. 627525-60-4](/img/structure/B14227760.png)
N'-benzhydryl-N-[2-(4-fluorophenyl)ethyl]ethane-1,2-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N’-benzhydryl-N-[2-(4-fluorophenyl)ethyl]ethane-1,2-diamine is an organic compound that features a benzhydryl group and a fluorophenyl group attached to an ethane-1,2-diamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-benzhydryl-N-[2-(4-fluorophenyl)ethyl]ethane-1,2-diamine typically involves the reaction of benzhydryl chloride with N-[2-(4-fluorophenyl)ethyl]ethane-1,2-diamine. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually performed in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to ensure complete conversion.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control can further enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
N’-benzhydryl-N-[2-(4-fluorophenyl)ethyl]ethane-1,2-diamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzhydryl and fluorophenyl positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Sodium hydride in dimethylformamide or potassium carbonate in tetrahydrofuran.
Major Products Formed
Oxidation: Formation of corresponding N-oxide derivatives.
Reduction: Formation of reduced amine derivatives.
Substitution: Formation of substituted benzhydryl or fluorophenyl derivatives.
Scientific Research Applications
N’-benzhydryl-N-[2-(4-fluorophenyl)ethyl]ethane-1,2-diamine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of new materials with specific properties, such as polymers and resins.
Mechanism of Action
The mechanism of action of N’-benzhydryl-N-[2-(4-fluorophenyl)ethyl]ethane-1,2-diamine involves its interaction with specific molecular targets. The benzhydryl and fluorophenyl groups can interact with hydrophobic pockets in proteins, potentially modulating their activity. The ethane-1,2-diamine backbone can form hydrogen bonds with amino acid residues, further stabilizing the compound-protein complex. These interactions can influence various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-N-[2-(4-fluorophenyl)ethyl]ethane-1,2-diamine
- N’-benzhydryl-N-[2-(3,4-dichlorophenyl)ethyl]ethane-1,2-diamine
- N’-benzhydryl-N-[2-(2-fluorophenyl)ethyl]ethane-1,2-diamine
Uniqueness
N’-benzhydryl-N-[2-(4-fluorophenyl)ethyl]ethane-1,2-diamine is unique due to the presence of both benzhydryl and fluorophenyl groups, which confer distinct chemical and physical properties. The fluorine atom enhances the compound’s lipophilicity and metabolic stability, making it a valuable scaffold for drug design and other applications.
Properties
CAS No. |
627525-60-4 |
|---|---|
Molecular Formula |
C23H25FN2 |
Molecular Weight |
348.5 g/mol |
IUPAC Name |
N'-benzhydryl-N-[2-(4-fluorophenyl)ethyl]ethane-1,2-diamine |
InChI |
InChI=1S/C23H25FN2/c24-22-13-11-19(12-14-22)15-16-25-17-18-26-23(20-7-3-1-4-8-20)21-9-5-2-6-10-21/h1-14,23,25-26H,15-18H2 |
InChI Key |
CVQLSXQDGXSQOY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)NCCNCCC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Methyl-2-[(oct-1-en-1-yl)sulfanyl]-4,5-dihydro-1H-imidazole](/img/structure/B14227677.png)
![N-(4-(8-(Methylamino)imidazo[1,2-a]pyrazin-3-yl)phenyl)acetamide](/img/structure/B14227680.png)
![1-[1,2-Bis(phenylselanyl)ethenyl]cyclohexan-1-ol](/img/structure/B14227682.png)

![11-[4-[3-[4-[11-(4-Nitrobenzoyl)oxyundecoxy]phenyl]-3-oxoprop-1-enyl]phenoxy]undecyl 4-nitrobenzoate](/img/structure/B14227697.png)

![3-Cyano-2-ethyl-4-hydroxy-N-[4-(trifluoromethyl)phenyl]but-2-enamide](/img/structure/B14227717.png)

![N-{4-[(2-Benzoylphenyl)sulfamoyl]phenyl}-3-phenylpropanamide](/img/structure/B14227720.png)
![2-[6-(Pyridin-3-yl)hex-3-ene-1,5-diyn-1-yl]benzonitrile](/img/structure/B14227725.png)

![4-{[2-(Ethylamino)ethyl]amino}pent-3-EN-2-one](/img/structure/B14227738.png)

![3-{[(1R)-1-(4-Methoxyphenyl)ethyl]amino}propane-1-sulfonic acid](/img/structure/B14227752.png)
